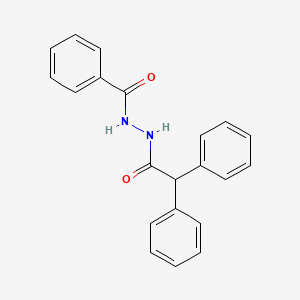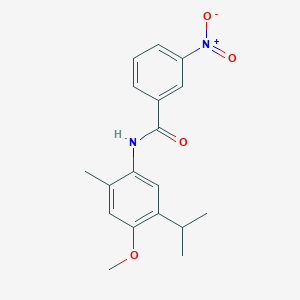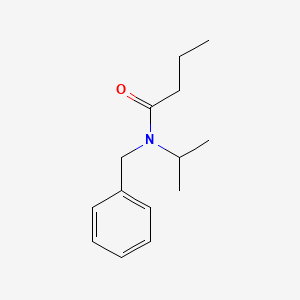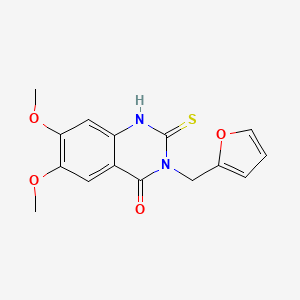![molecular formula C14H15NO2S B5872126 2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine](/img/structure/B5872126.png)
2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-methylphenyl)sulfonyl]ethyl}pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
MPEP selectively binds to the mGluR5 receptor and acts as an antagonist, inhibiting the receptor's activity. The mGluR5 receptor is involved in various physiological and pathological processes such as learning and memory, pain perception, and addiction. MPEP's selective inhibition of the mGluR5 receptor makes it a promising drug target for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. In animal studies, MPEP has been shown to reduce anxiety-like behavior, improve cognitive function, and decrease drug-seeking behavior. MPEP has also been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP's selective inhibition of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. MPEP can be used to investigate the mechanisms underlying neurological disorders such as Parkinson's disease and schizophrenia. However, MPEP's specificity for the mGluR5 receptor can also be a limitation, as it may not be effective for studying other receptors or pathways involved in these disorders.
Direcciones Futuras
There are several future directions for research on MPEP. One area of interest is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the role of mGluR5 in other neurological disorders such as Alzheimer's disease and depression. Additionally, the potential use of MPEP as a therapeutic agent for neurological disorders requires further investigation, including clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPEP's selective inhibition of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Future research on MPEP may lead to the development of new therapeutic agents for neurological disorders and a better understanding of the underlying mechanisms of these disorders.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-pyridyl)ethanol in the presence of a base such as triethylamine. The reaction produces MPEP as a white powder with a purity of over 99%. The synthesis of MPEP is a relatively simple process and can be performed on a large scale.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential applications in various fields such as neurobiology, psychiatry, and drug discovery. MPEP has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, making it a potential therapeutic agent for neurological disorders such as Parkinson's disease, schizophrenia, and anxiety.
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)sulfonylethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-12-5-7-14(8-6-12)18(16,17)11-9-13-4-2-3-10-15-13/h2-8,10H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMADCCWQLGEFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N'-[(phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5872046.png)


![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)

![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5872085.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5872106.png)
![2-pyridinecarbaldehyde (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5872109.png)



![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5872120.png)